
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is a synthetic organic compound characterized by a cyclobutylmethyl group attached to a difluorocyclobutanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine typically involves multiple steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the preparation of cyclobutylmethyl bromide from cyclobutanol using hydrobromic acid.
Introduction of the Difluorocyclobutanamine Moiety: The difluorocyclobutanamine is synthesized via a cyclization reaction involving a suitable difluoroalkene precursor and an amine source.
Coupling Reaction: The final step involves coupling the cyclobutylmethyl intermediate with the difluorocyclobutanamine under basic conditions, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group provides steric hindrance, while the difluorocyclobutanamine moiety enhances binding affinity through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of difluorocyclobutanamine.
N-(cyclobutylmethyl)-3,3-difluorocyclopentan-1-amine: Similar but with a cyclopentane ring.
N-(cyclobutylmethyl)-3,3-difluorocyclohexan-1-amine: Similar but with a cyclohexane ring.
Uniqueness
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine is unique due to its difluorocyclobutanamine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C9H15F2N |
|---|---|
Poids moléculaire |
175.22 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2 |
Clé InChI |
JVYAUEIOFJAZIC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CNC2CC(C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


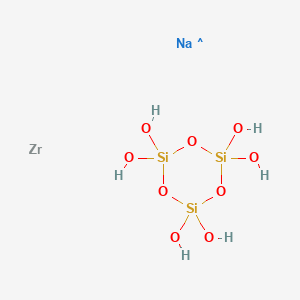
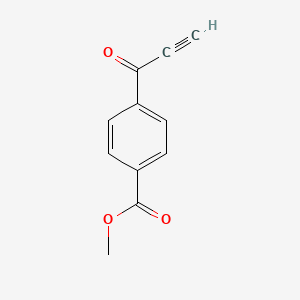

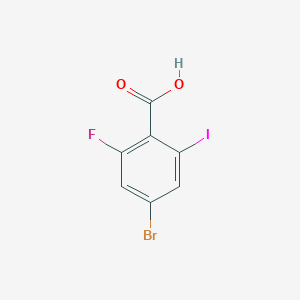

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
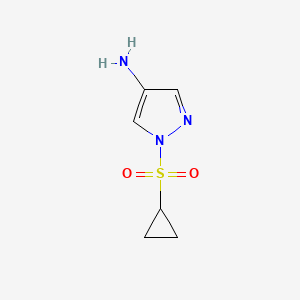

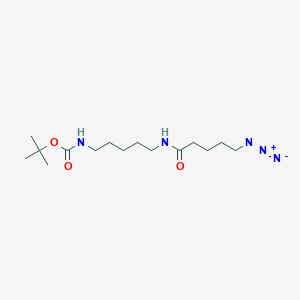

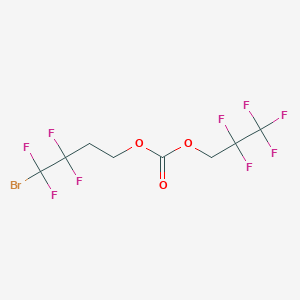
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
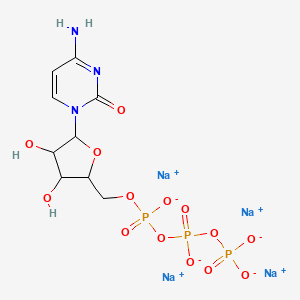
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
